

Comparative Analysis of 2-Iodopropene and a Saturated Analogue: A Guide to Characterization

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Compound of Interest

Compound Name: 2-Iodopropene

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For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the characterization data for **2-iodopropene**, a versatile vinyl iodide, against its saturated analogue, 2-iodopropane. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

Physical and Spectroscopic Data Comparison

The following tables summarize the key physical and spectroscopic properties of **2-iodopropene** and 2-iodopropane, offering a clear comparison for identification and quality control purposes.

Physical Properties

Property	2-Iodopropene	2-Iodopropane
Molecular Formula	C ₃ H ₅ I	C ₃ H ₇ I
Molecular Weight	167.98 g/mol	169.99 g/mol [1][2]
Boiling Point	85.2 °C at 760 mmHg[3]	88-90 °C
Density	1.83 g/cm ³ [3]	1.703 g/mL at 25 °C[1]
Appearance	-	Colorless to pale yellow clear liquid[4]
Refractive Index (n ₂₀ /D)	-	1.498[1]

¹H NMR Spectral Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2-Iodopropene	~5.9	Singlet	1H	=CH ₂ (geminal to I)
~5.4	Singlet	1H	=CH ₂ (geminal to I)	
~2.5	Singlet	3H	-CH ₃	
2-Iodopropane	~4.2	Septet	1H	-CH-
~1.9	Doublet	6H	-CH ₃	

¹³C NMR Spectral Data

Compound	Chemical Shift (ppm)	Assignment
2-Iodopropene	Not explicitly found in search results	C=C, -CH ₃
2-Iodopropane	~21.1[5]	-CH-
~31.2[5]	-CH ₃	

Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Iodopropene	~3100	=C-H stretch
~1620	C=C stretch	
~890	=CH ₂ bend (out-of-plane)	
2-Iodopropane	~2970-2850	C-H stretch
~1380, ~1160	C-H bend	
~500	C-I stretch	

Mass Spectrometry (MS) Data

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
2-Iodopropene	168	127 (I ⁺), 41 (C ₃ H ₅ ⁺)
2-Iodopropane	170	127 (I ⁺), 43 (C ₃ H ₇ ⁺)

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below. These protocols are designed for the analysis of volatile liquid samples such as **2-iodopropene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- Sample (**2-iodopropene**)

- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Prepare the sample by dissolving approximately 5-10 mg of **2-iodopropene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS in an NMR tube.
- Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- Process the ^1H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum.
- Process and reference the ^{13}C NMR spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier-Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Sample (**2-iodopropene**)
- Volatile solvent for cleaning (e.g., dichloromethane)

Procedure (using salt plates):

- Ensure the salt plates are clean and dry.
- Place one to two drops of the liquid sample onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Mount the salt plates in the spectrometer's sample holder.
- Acquire the background spectrum (air).
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and confirm its molecular weight and fragmentation pattern.

Materials:

- Gas chromatograph coupled to a mass spectrometer
- GC column suitable for haloalkanes (e.g., a non-polar DB-5 or similar)
- Helium carrier gas
- Sample (**2-iodopropene**)
- Volatile solvent (e.g., hexane or dichloromethane)

Procedure:

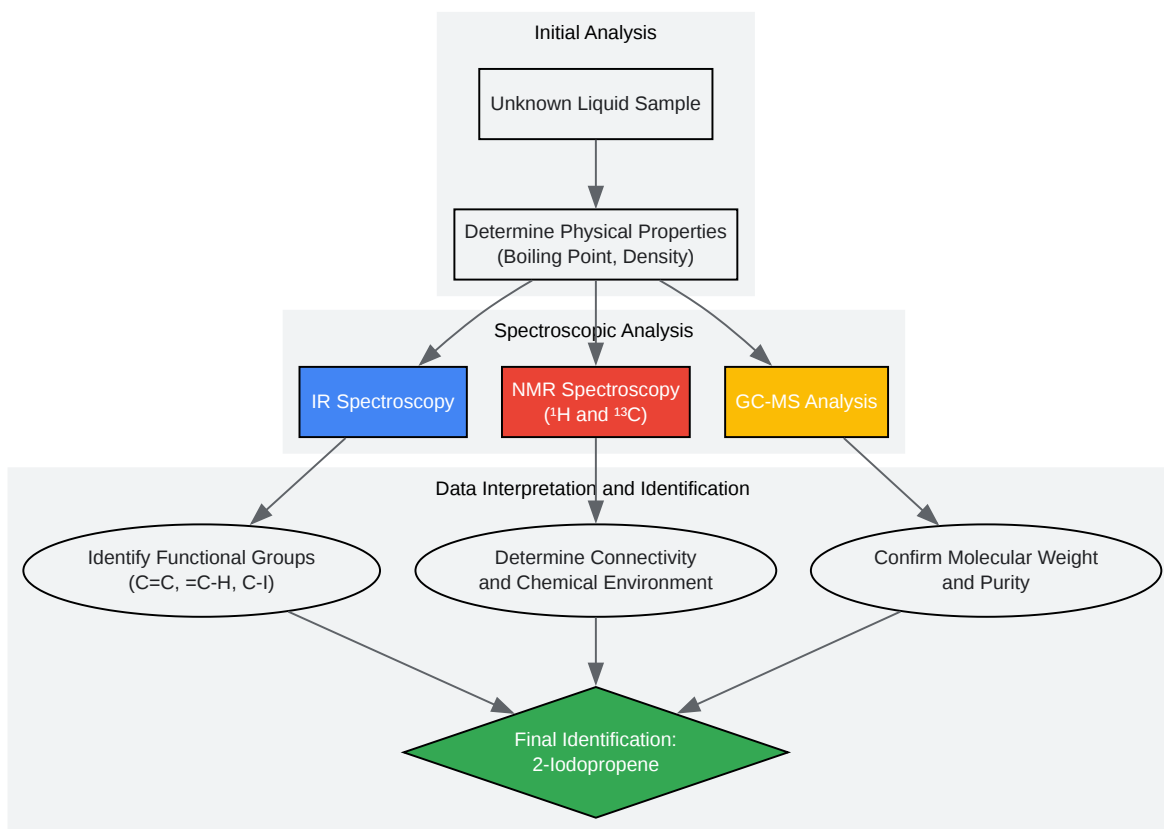
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
- Set the GC parameters:

- Injector temperature: e.g., 250 °C
- Oven temperature program: e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier gas flow rate: e.g., 1 mL/min.
- Set the MS parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: e.g., m/z 35-300.
 - Source temperature: e.g., 230 °C.
- Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
- Acquire the data, which will consist of a total ion chromatogram (TIC) and mass spectra for each eluting peak.
- Analyze the data to determine the retention time of the main peak and its corresponding mass spectrum. Compare the mass spectrum with a library database for identification.

Visualizing Workflows and Pathways

Characterization Workflow for 2-Iodopropene

The following diagram illustrates a logical workflow for the characterization and identification of an unknown sample suspected to be **2-iodopropene**.

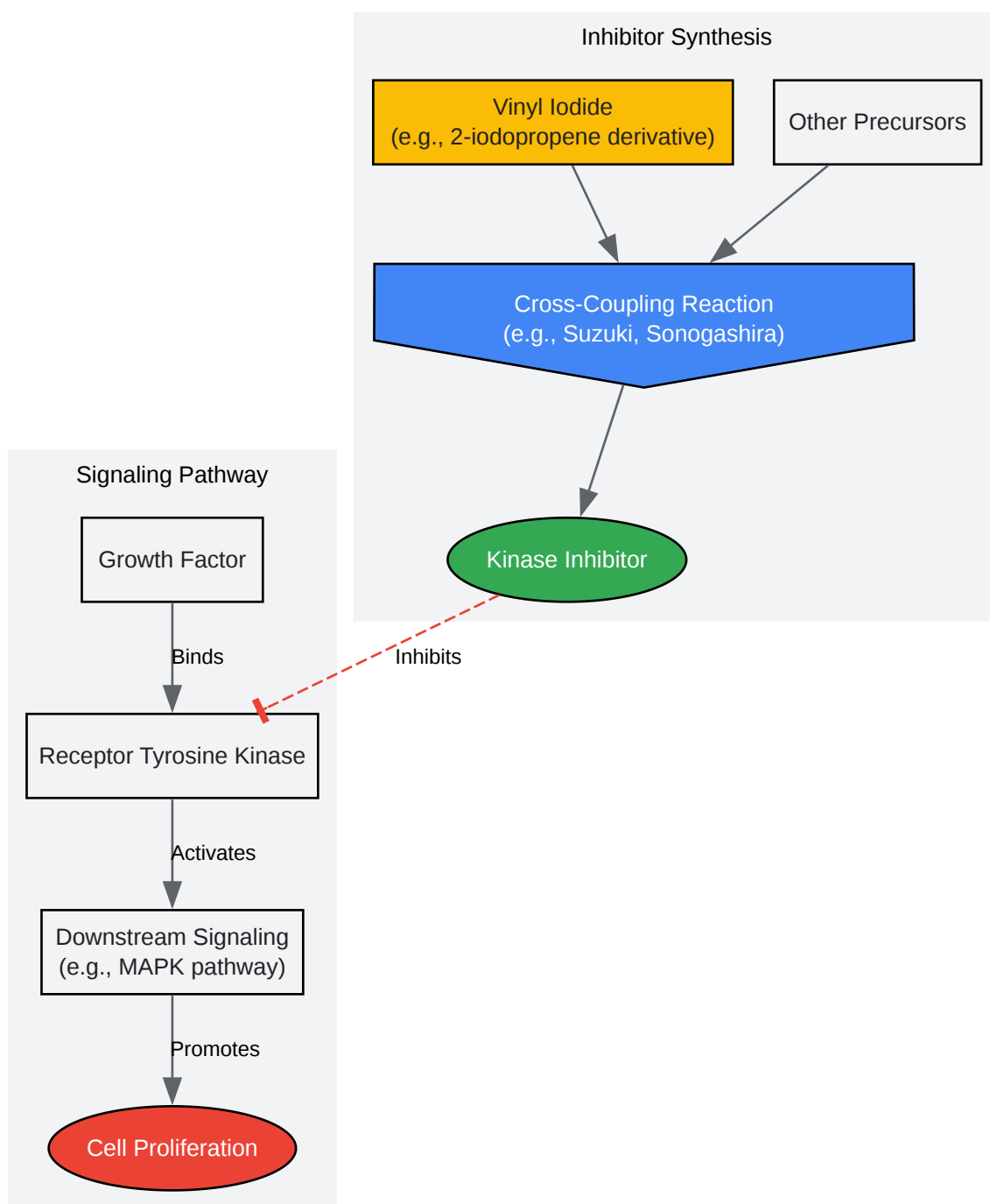


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Figure 1. A logical workflow for the characterization of **2-iodopropene**.

Application in Drug Development: Synthesis of a Kinase Inhibitor

Vinyl iodides are valuable intermediates in the synthesis of complex molecules, including kinase inhibitors used in cancer therapy. The diagram below illustrates a simplified, hypothetical signaling pathway and the role of a vinyl iodide in synthesizing an inhibitor.



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Figure 2. Role of a vinyl iodide in the synthesis of a kinase inhibitor.

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- 5. ¹³C nmr spectrum of 2-iodopropane C₃H₇I CH₃CHICH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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